molecular formula C10H13NO2 B6357958 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one CAS No. 1380008-50-3

2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one

Cat. No.: B6357958
CAS No.: 1380008-50-3
M. Wt: 179.22 g/mol
InChI Key: NCFJAWMACWBQGV-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar structure but lacks the methoxy group.

    1-(2-Methoxy-4-methylphenyl)ethan-1-one: Similar structure but lacks the amino group.

    2-Methoxy-4-methylacetophenone: Similar structure but lacks the amino group.

Uniqueness

2-Amino-1-(4-methoxy-2-methylphenyl)ethan-1-one is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-1-(4-methoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJAWMACWBQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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